molecular formula C6H12ClF2NO B2935831 (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride CAS No. 2490354-45-3

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

Cat. No.: B2935831
CAS No.: 2490354-45-3
M. Wt: 187.61
InChI Key: OKVZBXDUKXVWTQ-VVNPLDQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride, also known as F-DOPA, is a chemical compound that is used in scientific research for its ability to act as a tracer for dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By using F-DOPA as a tracer, researchers can gain valuable insights into the mechanisms underlying dopamine function in the brain.

Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

The compound is involved in fluoroalkylation reactions, which are crucial for introducing fluorine-containing functionalities into pharmaceuticals, agrochemicals, and materials. These reactions, especially in aqueous media, represent a shift towards green chemistry by minimizing environmental impact. Fluoroalkylation enhances the physical, chemical, and biological properties of molecules, making it a valuable tool in drug design and material science (Song et al., 2018).

Environmental Behavior and Fate of PFASs

Perfluoroalkyl and polyfluoroalkyl substances (PFASs), related to the broader category of fluorinated compounds, are persistent in the environment and pose challenges for water treatment. Understanding their behavior and fate in drinking water systems is crucial for developing effective removal strategies and ensuring water safety. Research into the properties and treatment of PFASs informs the management of these compounds in the environment (Rahman et al., 2014).

Novel Fluorinated Alternatives

The search for new compounds to replace PFASs due to their environmental and health risks has led to the investigation of novel fluorinated alternatives. These alternatives, while potentially less harmful, require thorough toxicological studies to assess their safety and environmental impact. The development and assessment of such alternatives are crucial for sustainable chemistry and environmental protection (Wang et al., 2019).

Organic Acids in Industrial Applications

In the context of industrial applications, such as oil and gas operations, the transition towards using less corrosive chemicals like organic acids highlights an approach to minimize environmental and operational risks. Research into the use of organic acids for formation damage removal and dissolution demonstrates the industry's effort to find safer and more effective alternatives to traditional harsh chemicals (Alhamad et al., 2020).

Analytical Methods for Emerging Contaminants

The development of sophisticated analytical methods for the detection and quantification of emerging contaminants, including fluorinated compounds, in pharmaceutical products and environmental samples is essential for monitoring their presence and understanding their impact. Such research supports regulatory efforts and public health initiatives by providing the necessary tools for assessing exposure risks (Danao, 2021).

Properties

IUPAC Name

(1R)-2,2-difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVZBXDUKXVWTQ-VVNPLDQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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